molecular formula C10H19NO5 B185816 Boc-N-Me-Ser-OMe CAS No. 122902-81-2

Boc-N-Me-Ser-OMe

Cat. No.: B185816
CAS No.: 122902-81-2
M. Wt: 233.26 g/mol
InChI Key: LUHJSLLCWQRODJ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-Me-Ser-OMe, also known as N-(tert-Butoxycarbonyl)-N-methyl-L-serine methyl ester, is a derivative of the amino acid serine. This compound is commonly used in peptide synthesis and serves as a building block for the synthesis of various organic compounds. The presence of the tert-butoxycarbonyl (Boc) group provides protection to the amino group, making it stable under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-Me-Ser-OMe typically involves the protection of the amino group of serine with a Boc group and the esterification of the carboxyl group with methanol. The reaction is carried out under mild conditions using Boc anhydride and a base such as triethylamine. The reaction can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-supported reagents and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Boc-N-Me-Ser-OMe undergoes various chemical reactions, including:

    Substitution reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Oxidation and reduction reactions: The hydroxyl group of serine can be oxidized to form a ketone or reduced to form an alcohol.

    Esterification and hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-N-Me-Ser-OMe has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-N-Me-Ser-OMe involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for further functionalization of the amino group. The methyl ester group provides stability to the carboxyl group, preventing hydrolysis during the synthesis process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Boc protecting group and the N-methylation, which provides additional stability and versatility in synthetic applications. The combination of these features makes it a valuable compound in peptide synthesis and other organic synthesis processes .

Properties

IUPAC Name

methyl (2S)-3-hydroxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(4)7(6-12)8(13)15-5/h7,12H,6H2,1-5H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHJSLLCWQRODJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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